Ac-IEPD-AMC (trifluoroacetate salt)

Granzyme B Enzyme Kinetics Fluorogenic Substrate

This fluorogenic substrate provides a rigorously characterized granzyme B substrate with published kinetic parameters (Km = 160 µM, kcat/Km = 3.3 × 10³ M⁻¹ s⁻¹), enabling direct enzymatic validation without re-optimization. Its AMC reporter (Ex/Em 340-360/440-460 nm) delivers superior sensitivity over colorimetric pNA analogs, making it ideal for high-throughput screening and single-cell microfluidic assays. Ensure your apoptosis and CTL/NK cell research achieves reproducible quantification with this ≥95% pure, peptide-content-verified substrate.

Molecular Formula C34H42F3N5O13
Molecular Weight 785.7 g/mol
Cat. No. B10797137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-IEPD-AMC (trifluoroacetate salt)
Molecular FormulaC34H42F3N5O13
Molecular Weight785.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H41N5O11.C2HF3O2/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19;3-2(4,5)1(6)7/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42);(H,6,7)/t16-,21-,22-,23-,28-;/m0./s1
InChIKeyDPJJHJBBZSQESC-WQMVBLBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-IEPD-AMC (trifluoroacetate salt) – A Fluorogenic Tetrapeptide Substrate for Granzyme B and Caspase-8 Activity Assays


Ac-IEPD-AMC (trifluoroacetate salt) is a synthetic tetrapeptide fluorogenic substrate, consisting of the recognition sequence Ac-Ile-Glu-Pro-Asp (IEPD) conjugated to the fluorescent reporter 7-amino-4-methylcoumarin (AMC). This compound is a preferred substrate for the serine protease granzyme B and is also cleaved by the cysteine protease caspase-8 . Upon enzymatic cleavage at the P1 aspartate residue, the AMC fluorophore is released, generating a quantifiable fluorescence signal (Ex/Em = 340-360/440-460 nm) .

Why Ac-IEPD-AMC Cannot Be Simply Replaced by Other Fluorogenic AMC Substrates


While numerous fluorogenic AMC-based substrates exist for protease assays, the specific tetrapeptide sequence of Ac-IEPD-AMC dictates its enzymatic recognition and kinetic profile. Substitution with a different sequence, such as Ac-IETD-AMC or Ac-DEVD-AMC, will alter the substrate's affinity (Km) and catalytic efficiency (kcat/Km) for target proteases like granzyme B and caspase-8 [1]. Furthermore, even among substrates sharing the IEPD core, the choice of leaving group (e.g., AMC versus pNA) introduces significant differences in detection sensitivity and dynamic range, as the AMC fluorophore offers a quantifiable advantage over the colorimetric pNA . Direct substitution without re-optimization of assay conditions can therefore lead to inaccurate quantification of enzyme activity.

Quantitative Differentiation of Ac-IEPD-AMC Against Key Comparators


Km for Human Granzyme B: Ac-IEPD-AMC vs. Ac-IEPD-pNA

The affinity of Ac-IEPD-AMC for recombinant human granzyme B, as measured by the Michaelis-Menten constant (Km), is 160 µM. This value is approximately 2.8-fold higher than the Km of 57 µM reported for the colorimetric substrate Ac-IEPD-pNA under comparable assay conditions .

Granzyme B Enzyme Kinetics Fluorogenic Substrate

Catalytic Efficiency (kcat/Km) of Ac-IEPD-AMC for Granzyme B

The catalytic efficiency (kcat/Km) of granzyme B for Ac-IEPD-AMC is 3.3 × 10³ M⁻¹ s⁻¹ [1]. This value serves as a quantitative benchmark for comparing the performance of engineered granzyme B variants or novel substrates. For context, a more recent FRET-based probe (H5) demonstrates a kcat/Km of 1.2 × 10⁷ M⁻¹ s⁻¹, highlighting the performance gap between a standard tetrapeptide substrate and advanced engineered probes [1].

Granzyme B Catalytic Efficiency Fluorogenic Substrate

Vmax Comparison: Fluorogenic Ac-IEPD-AMC vs. Colorimetric Ac-IEPD-pNA

For recombinant human granzyme B, the maximal reaction velocity (Vmax) observed with Ac-IEPD-AMC is approximately eight-fold lower than the Vmax obtained with the colorimetric substrate Ac-IEPD-pNA .

Granzyme B Enzyme Kinetics Detection Sensitivity

Purity and Peptide Content: Ac-IEPD-AMC vs. General Peptide Standards

Commercially available Ac-IEPD-AMC (trifluoroacetate salt) is specified with a purity of ≥95% (by HPLC) and a peptide content of ≥85% . These specifications are critical for quantitative applications, as peptide content accounts for counter-ions and residual water, ensuring accurate molar calculations.

Quality Control Peptide Purity Quantitative Assays

Defined Application Scenarios for Ac-IEPD-AMC Based on Quantitative Evidence


Quantitative Measurement of Granzyme B Activity in Immune Cell Lysates

In studies of cytotoxic T lymphocyte (CTL) and natural killer (NK) cell function, Ac-IEPD-AMC is employed as a fluorogenic substrate to quantify granzyme B activity in cell lysates. The defined Km of 160 µM and kcat/Km of 3.3 × 10³ M⁻¹ s⁻¹ [1] provide a kinetic framework for validating granzyme B activity and comparing its levels across different cell populations or treatment conditions.

Monitoring Caspase-8 Activation in Apoptosis Assays

As a substrate for caspase-8 , Ac-IEPD-AMC is used in fluorometric assays to measure initiator caspase activity during the extrinsic pathway of apoptosis. The availability of quantitative kinetic parameters (Km and Vmax) allows for the precise characterization of caspase-8 activation kinetics in response to death receptor ligands such as FasL or TNF-α.

High-Throughput Screening (HTS) for Granzyme B or Caspase-8 Inhibitors

The fluorogenic nature of Ac-IEPD-AMC makes it suitable for high-throughput screening of small molecule libraries to identify novel inhibitors of granzyme B or caspase-8. The defined substrate purity (≥95%) and peptide content (≥85%) [1] ensure accurate compound concentration calculations, which is essential for generating reliable dose-response curves and calculating IC50 values.

Single-Cell Analysis of Granzyme B Production in Immunotherapy Research

Ac-IEPD-AMC (or its AFC analog) has been successfully integrated into microfluidic platforms for single-cell fluorometric profiling of granzyme B activity [2]. The substrate's well-characterized enzymatic parameters and compatibility with sensitive fluorescence detection enable the quantification of granzyme B production from individual immune cells, providing a powerful tool for assessing responses to immunotherapies, such as checkpoint inhibitors.

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